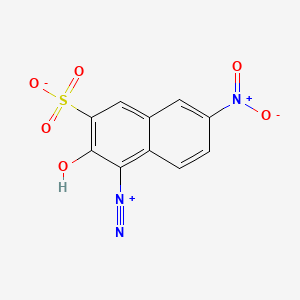![molecular formula C13H11ClN6O B14473226 6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine CAS No. 65659-56-5](/img/structure/B14473226.png)
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine is a compound belonging to the pteridine family, which is a class of bicyclic heterocyclic compounds. Pteridines are known for their diverse biological roles and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine typically involves the reaction of 2,4-diamino-6-chloromethylpteridine with 4-chlorophenol under specific conditions. The reaction is usually carried out in a polar aprotic solvent in the presence of a base such as potassium carbonate . The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Analyse Chemischer Reaktionen
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The pteridine ring system can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can be involved in organometallic coupling reactions, which are useful for extending the side chains and modifying the structure.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in studies related to enzyme cofactors and biological pigments, given its structural similarity to naturally occurring pteridines.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of fluorescent dyes and probes for biological imaging.
Wirkmechanismus
The mechanism of action of 6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include key cellular processes like signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine can be compared with other pteridine derivatives such as:
Pterin: Known for its role in biological pigments and enzyme cofactors.
Lumazine: Another pteridine derivative with applications in photochemistry and biological studies.
Xanthopterin: Used in fluorescent nucleic acid base analogue probes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65659-56-5 |
|---|---|
Molekularformel |
C13H11ClN6O |
Molekulargewicht |
302.72 g/mol |
IUPAC-Name |
6-[(4-chlorophenoxy)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C13H11ClN6O/c14-7-1-3-9(4-2-7)21-6-8-5-17-12-10(18-8)11(15)19-13(16)20-12/h1-5H,6H2,(H4,15,16,17,19,20) |
InChI-Schlüssel |
UZSXJXRHDAPDQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
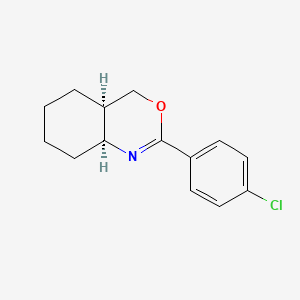
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
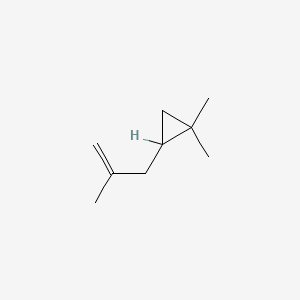

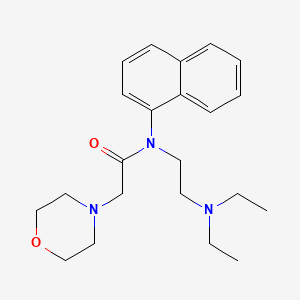
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
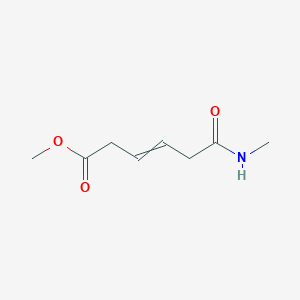
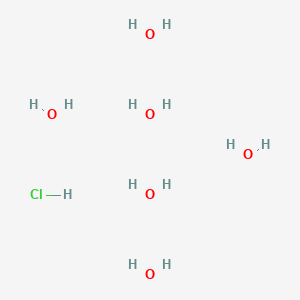

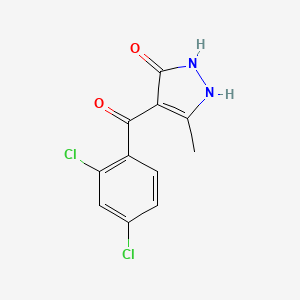
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
